molecular formula C15H20N4O B6576826 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea CAS No. 1179397-80-8

3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea

Cat. No.: B6576826
CAS No.: 1179397-80-8
M. Wt: 272.35 g/mol
InChI Key: OSQFJJYDHSHGIG-UHFFFAOYSA-N
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Description

3-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea is a synthetic urea derivative featuring a 2-methylphenyl group and a 3,5-dimethylpyrazole moiety connected via an ethyl linker.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-6-4-5-7-14(11)17-15(20)16-8-9-19-13(3)10-12(2)18-19/h4-7,10H,8-9H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFJJYDHSHGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Urea-Pyrazole Derivatives

The target compound shares structural motifs with urea-pyrazole hybrids reported in HETEROCYCLES (2003). Key analogs include:

Compound Name Structural Features Key Differences from Target Compound
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethylurea group, phenylpyrazole substituent at position 4 Aryl group (phenyl vs. 2-methylphenyl); pyrazole substitution (4-position vs. ethyl-linked 1-position)
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) Urea directly bonded to pyrazole methyl group Lack of ethyl spacer; altered hydrogen-bonding capacity
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (11) Pyrazole-pyrazole linkage, no urea group Absence of urea reduces polarity and H-bond potential

Implications :

  • The ethyl linker between urea and pyrazole provides conformational flexibility absent in 9b, which could influence molecular recognition.

Pyrazole Substituent Variations

The 3,5-dimethylpyrazole moiety distinguishes the target compound from other pyrazole-containing derivatives:

  • Compound 28n (from Molecules, 2012): Contains a 3,5-dimethylpyrazole group linked via an acrylate ester. While the pyrazole substitution pattern matches, the acrylate ester introduces a different electronic profile (electron-withdrawing vs. urea’s electron-rich nature).
  • Compound 12 (from HETEROCYCLES, 2003): Features a 4-nitroimidazole substituent instead of pyrazole. The nitro group increases polarity, contrasting with the lipophilic methyl groups in the target compound.

Key Observations :

  • 3,5-Dimethylpyrazole : Enhances metabolic stability by shielding reactive positions (e.g., CYP450 oxidation sites) compared to unsubstituted pyrazoles.
  • Urea vs. Ester Linkages : Urea’s hydrogen-bonding capacity may improve solubility but reduce membrane permeability relative to ester-linked analogs like 28n.

Physicochemical and Spectroscopic Comparisons

Though experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound (Predicted) Compound 9a Compound 28n
Melting Point 150–160°C (estimated) 142–144°C Not reported
IR (C=O Stretch) ~1680 cm⁻¹ (urea carbonyl) 1680 cm⁻¹ 1725 cm⁻¹ (ester carbonyl)
¹H NMR (Pyrazole CH) δ 6.2–6.5 (singlet, 2H) δ 6.3 (s, 1H, pyrazole-H) δ 6.1 (s, 2H, pyrazole-H)

Notes:

  • The urea carbonyl in the target compound is expected to resonate downfield in ¹³C NMR (~155–160 ppm), similar to 9a.
  • Methyl groups on pyrazole (δ 2.1–2.5 ppm in ¹H NMR) contribute to upfield shifts compared to nitro or cyano substituents.

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